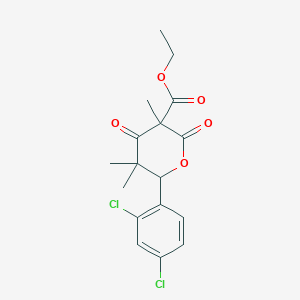![molecular formula C24H34N2O4 B3924029 N-(2,4-dimethoxybenzyl)-3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}propanamide](/img/structure/B3924029.png)
N-(2,4-dimethoxybenzyl)-3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}propanamide
Übersicht
Beschreibung
N-(2,4-dimethoxybenzyl)-3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}propanamide, also known as DPPEFP, is a chemical compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. It is a piperidine-based compound that has been synthesized using a multi-step process and has been found to exhibit significant biological activity.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxybenzyl)-3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It may also act by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as modulate the immune system and reduce inflammation. It has also been shown to possess analgesic properties, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-dimethoxybenzyl)-3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}propanamide in lab experiments is its potential therapeutic applications. It has been found to exhibit significant activity against several types of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dimethoxybenzyl)-3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}propanamide. One possible direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxybenzyl)-3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(5-ethylfuran-2-yl)methyl]piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4/c1-4-20-10-11-22(30-20)17-26-13-5-6-18(16-26)7-12-24(27)25-15-19-8-9-21(28-2)14-23(19)29-3/h8-11,14,18H,4-7,12-13,15-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJJSPIKWQBZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCCC(C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3923947.png)

![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B3923959.png)
![[4-(1-benzothien-2-yl)-2-pyridinyl]methanol](/img/structure/B3923964.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzenesulfonamide dihydrochloride](/img/structure/B3923965.png)
![1-methyl-4-(3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B3923971.png)
![3-(5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B3923972.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-ethyl-5-isoxazolecarboxamide](/img/structure/B3923981.png)

![N-{4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl}pentanamide](/img/structure/B3923984.png)
![4-({[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}methyl)benzonitrile](/img/structure/B3924005.png)

![N-(sec-butyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B3924021.png)